Head-to-Head Comparison: Binding Affinity and Selectivity Profile vs. Lead Compound CMB 6446
A2B receptor antagonist 2 (compound 18) was characterized alongside the lead compound CMB 6446 (compound 38) in the same binding assay study. A2B receptor antagonist 2 exhibits micromolar affinity (hA2B Ki: 3.44 µM) and no selectivity (A2B/A1 ratio: 0.67), whereas CMB 6446 demonstrates nanomolar affinity (hA2B Ki: 0.112 µM) and significant selectivity (A2B/A1 ratio: ~10.6) [1].
| Evidence Dimension | Binding affinity (Ki) for human A2B receptor and selectivity ratio vs. rat A1 receptor |
|---|---|
| Target Compound Data | hA2B Ki: 3.44 ± 0.18 µM; Selectivity Ratio (A2B/A1): 0.67 |
| Comparator Or Baseline | CMB 6446 (compound 38): hA2B Ki: 0.112 µM; Selectivity Ratio (A2B/A1): ~10.6 |
| Quantified Difference | CMB 6446 is ~30-fold more potent and has a selectivity ratio >15 times higher. |
| Conditions | Radioligand binding assay using [3H]ZM241,385 in membranes from HEK-293 cells stably expressing the human A2B receptor; and [3H]R-PIA in rat brain membranes for A1. |
Why This Matters
This head-to-head comparison within the original SAR study precisely defines the compound's low affinity and lack of selectivity, establishing its role as an early, non-optimized tool for studying the quinazoline scaffold, rather than a high-quality A2B-selective probe.
- [1] Webb, T. R., et al. (2003). Quinazolines as adenosine receptor antagonists: SAR and selectivity for A2B receptors. Bioorganic & Medicinal Chemistry, 11(1), 77–85. View Source
